

# Application Notes and Protocols for Measuring RIBOTAC Activity and Efficiency In Vitro

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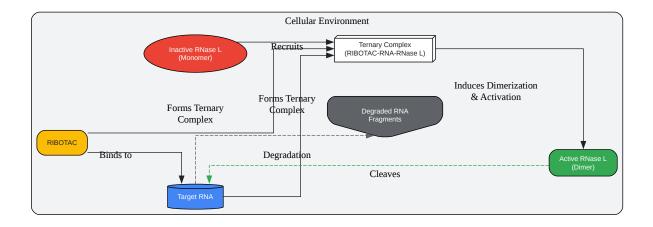
## For Researchers, Scientists, and Drug Development Professionals

Ribonuclease Targeting Chimeras (RIBOTACs) are bifunctional molecules designed to bring a target RNA into proximity with a ribonuclease, leading to the degradation of the RNA. The most common strategy involves the recruitment of the latent endoribonuclease RNase L.[1][2][3] The following application notes detail the key in vitro assays used to characterize the activity and efficiency of these molecules.

#### **Mechanism of Action**

RIBOTACs typically consist of three components: an RNA-binding moiety that recognizes the target RNA, a linker, and an RNase L-recruiting moiety.[4][5] The proposed mechanism involves the formation of a ternary complex between the RIBOTAC, the target RNA, and RNase L.[1] This proximity-induced dimerization and activation of RNase L leads to the cleavage and subsequent degradation of the target RNA.[2][3]





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Caption: Mechanism of RIBOTAC-mediated RNA degradation.

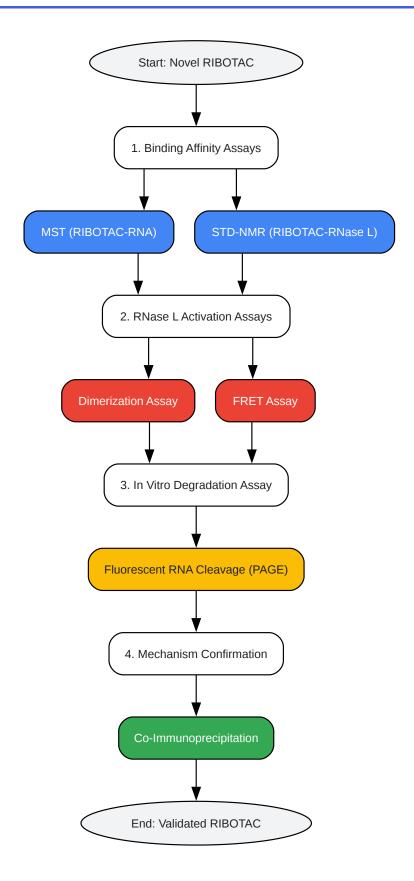
### **Key In Vitro Assays**

A series of in vitro assays are crucial to validate the binding, activation, and degradation events mediated by a RIBOTAC. These can be broadly categorized into assays for RNase L engagement, RNase L activation, and target RNA degradation.

#### **Experimental Workflow**

The general workflow for evaluating a novel RIBOTAC in vitro involves sequential validation of its ability to bind the target RNA and RNase L, activate RNase L, and induce degradation of the target RNA in an RNase L-dependent manner.





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